N-{3-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE is a complex organic compound that features a quinazoline core, a pyrazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring is then introduced through a series of condensation reactions. The final step involves the coupling of the cyclopropyl group to the quinazoline-pyrazine intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of substituents onto the pyrazine or quinazoline rings .
Scientific Research Applications
N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound shares a similar quinoline core but differs in its substituents and overall structure.
N-[3-Cyclopropyl-1-(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide: Another structurally related compound with a pyrazole and oxazole ring.
Uniqueness
N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE is unique due to its specific combination of a quinazoline core, pyrazine ring, and cyclopropyl group.
Properties
Molecular Formula |
C19H18N6O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[3-[(3-cyclopropyl-4-oxoquinazolin-6-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H18N6O3/c26-17(5-6-22-18(27)16-10-20-7-8-21-16)24-12-1-4-15-14(9-12)19(28)25(11-23-15)13-2-3-13/h1,4,7-11,13H,2-3,5-6H2,(H,22,27)(H,24,26) |
InChI Key |
AKSLXWUDOYMNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)C=C(C=C3)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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